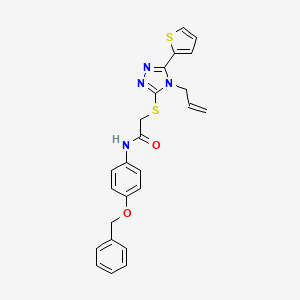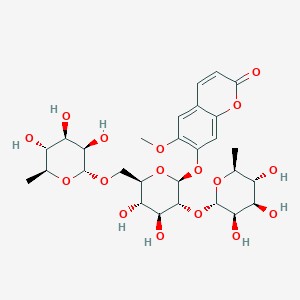![molecular formula C20H20BrCl3N2O3S B12039688 Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 611185-58-1](/img/structure/B12039688.png)
Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Etil 2-({1-[(2-bromobenzoil)amino]-2,2,2-tricloroetil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Etil 2-({1-[(2-bromobenzoil)amino]-2,2,2-tricloroetil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato generalmente involucra múltiples pasos:
Formación del núcleo de benzotiofeno: El núcleo de benzotiofeno se puede sintetizar mediante una reacción de ciclización que involucra un derivado de tiofeno y un electrófilo apropiado.
Introducción del grupo tricloroetil: Este paso involucra la reacción del núcleo de benzotiofeno con un derivado de tricloroetilamina en condiciones controladas.
Unión del grupo bromobenzoil: El paso final involucra la acilación del intermedio con cloruro de 2-bromobenzoilo en presencia de una base como la trietilamina.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de benzotiofeno, lo que lleva a la formación de sulfóxidos o sulfona.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos potencialmente en alcoholes.
Sustitución: El átomo de bromo en el grupo 2-bromobenzoil puede ser sustituido por varios nucleófilos, lo que lleva a una amplia gama de derivados.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (mCPBA) en condiciones suaves.
Reducción: Reactivos como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Nucleófilos como aminas, tioles o alcóxidos en presencia de una base.
Productos principales
Oxidación: Sulfóxidos o sulfona.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados de benzotiofeno sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, los derivados de este compuesto se estudian por su potencial como inhibidores enzimáticos o como sondas para estudiar vías biológicas. La presencia del grupo bromobenzoil lo convierte en un candidato para el etiquetado radiactivo, lo que puede ser útil en estudios de imagenología.
Medicina
En medicina, este compuesto y sus derivados se investigan por sus posibles propiedades terapéuticas. Pueden actuar como inhibidores de enzimas o receptores específicos, convirtiéndolos en candidatos para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad. También puede encontrar aplicaciones en la producción de productos químicos especiales.
Mecanismo De Acción
El mecanismo por el cual el 2-Etil 2-({1-[(2-bromobenzoil)amino]-2,2,2-tricloroetil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato ejerce sus efectos depende de su aplicación específica. En sistemas biológicos, puede interactuar con enzimas o receptores, inhibiendo su actividad o alterando su función. El grupo tricloroetil puede aumentar la afinidad de unión del compuesto a ciertos objetivos, mientras que el grupo bromobenzoil puede facilitar las interacciones con los bolsillos hidrófobos de las proteínas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Etil 2-({1-[(4-bromobenzoil)amino]-2,2,2-tricloroetil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato
- 2-Etil 2-({1-[(4-terc-butilbenzoil)amino]-2,2,2-tricloroetil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato
- 2-Etil 2-({2,2,2-tricloro-1-[(2-tienilcarbonil)amino]etil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato
Singularidad
La singularidad del 2-Etil 2-({1-[(2-bromobenzoil)amino]-2,2,2-tricloroetil}amino)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo bromobenzoil, en particular, permite interacciones únicas en sistemas biológicos y proporciona un punto de referencia para futuras modificaciones químicas.
Propiedades
Número CAS |
611185-58-1 |
|---|---|
Fórmula molecular |
C20H20BrCl3N2O3S |
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
ethyl 2-[[1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H20BrCl3N2O3S/c1-2-29-18(28)15-12-8-4-6-10-14(12)30-17(15)26-19(20(22,23)24)25-16(27)11-7-3-5-9-13(11)21/h3,5,7,9,19,26H,2,4,6,8,10H2,1H3,(H,25,27) |
Clave InChI |
DUCNUQLYFVREBL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dihydroxybutanedioic acid;methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate](/img/structure/B12039613.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12039614.png)




![3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid](/img/structure/B12039655.png)
![4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B12039661.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12039663.png)


![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)
![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)
